![molecular formula C22H20ClNOS2 B5196271 2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)
2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide, commonly known as CMPT, is a compound with potential therapeutic applications. It belongs to the class of thioacetamide derivatives and has been studied extensively for its biological properties.
作用機序
The mechanism of action of CMPT is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in cancer invasion and metastasis. CMPT also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. Additionally, CMPT has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and can protect against oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and colon cancer. CMPT has also been shown to reduce inflammation in models of arthritis and colitis. In neurological disorders, CMPT has been shown to protect against oxidative stress and reduce neuronal damage in models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
CMPT has several advantages for lab experiments. It is relatively easy to synthesize and has good stability in solution. It also has low toxicity and can be administered orally or intravenously. However, CMPT has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings. Additionally, the mechanism of action of CMPT is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of CMPT. One area of research is the development of more potent and selective analogs of CMPT. Another area of research is the investigation of the mechanism of action of CMPT, which could lead to the development of new therapeutic targets. Additionally, the potential diagnostic applications of CMPT in cancer and neurological disorders warrant further investigation. Finally, the safety and efficacy of CMPT in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
合成法
The synthesis of CMPT involves the reaction of 4-chlorobenzenethiol with 2-methyl-4-(phenylthiomethyl)aniline in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with N-chloroacetyl-2-aminobenzothiazole to obtain CMPT. The yield of the synthesis process is approximately 50%, and the purity of the compound is verified through thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
CMPT has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. CMPT has also been studied for its potential as a diagnostic tool for cancer and neurological disorders.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNOS2/c1-16-13-17(14-26-19-5-3-2-4-6-19)7-12-21(16)24-22(25)15-27-20-10-8-18(23)9-11-20/h2-13H,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXUFNVDMNXVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

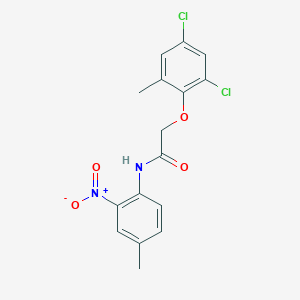
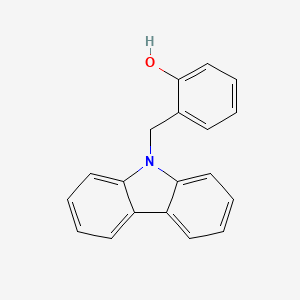
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)
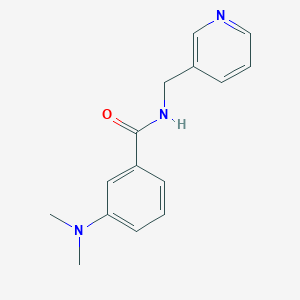
![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
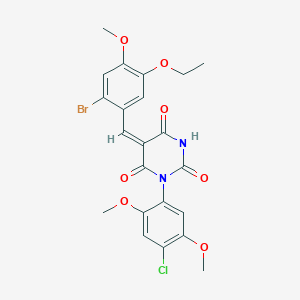
![1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)
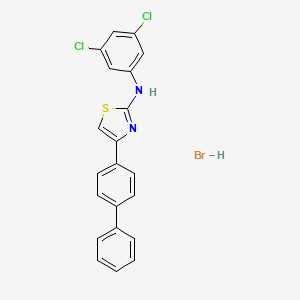
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)
![methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)